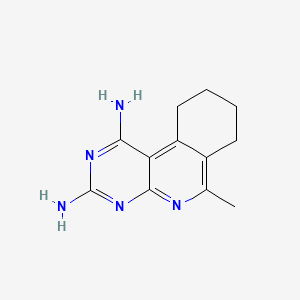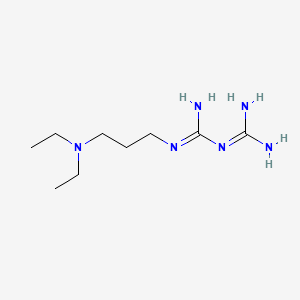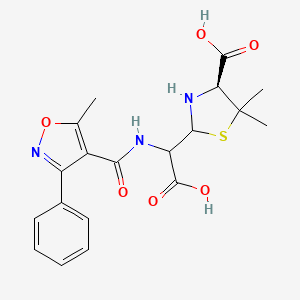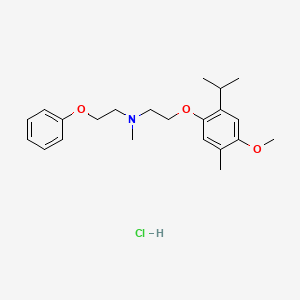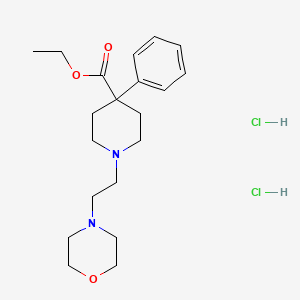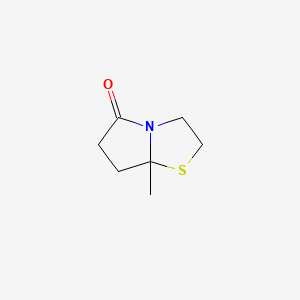
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one is a heterocyclic compound that features a pyrrolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a suitable pyrrole precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo-thiazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully or partially reduced analogs.
Scientific Research Applications
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2-one
- 2,4,5,6,7,7a-Hexahydro-3-(1-methylethyl)-7a-methyl-1H-2-indenone
- 2H-Cyclopropa[a]naphthalen-2-one
Uniqueness
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one is unique due to its specific pyrrolo-thiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
114983-58-3 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C7H11NOS/c1-7-3-2-6(9)8(7)4-5-10-7/h2-5H2,1H3 |
InChI Key |
LKJRXJIVGFDIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)N1CCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




